Enkephalin, ala(2)-val(5)-
Description
Overview of Endogenous Opioid Peptides and their Analogues in Neuropharmacology
The human body produces its own opioid peptides, which are crucial for regulating pain, emotion, and stress responses. nih.govmdpi.commdpi.com These peptides, including enkephalins, endorphins, and dynorphins, act as neurotransmitters by binding to opioid receptors (mu, delta, and kappa) located throughout the central and peripheral nervous systems. nih.govmdpi.com The discovery of these endogenous opioids, spurred by the desire to understand the mechanism of action of opiate drugs like morphine, opened a new frontier in neuroscience. fupress.net
The native enkephalins, Met-enkephalin and Leu-enkephalin, were identified in 1975. nih.govwikipedia.org They are pentapeptides, meaning they consist of five amino acids. wikipedia.org All endogenous opioid peptides share a common N-terminal sequence, Tyr-Gly-Gly-Phe, which is essential for their interaction with opioid receptors. mdpi.commdpi.com However, their therapeutic potential is limited by their rapid degradation by enzymes in the body and their poor ability to cross the blood-brain barrier. mdpi.comnih.gov This has led to the development of synthetic analogs designed to overcome these limitations. mdpi.comnih.gov
Rationale for Synthetic Enkephalin Analog Development with D-Amino Acid Substitutions
To enhance the therapeutic utility of enkephalins, researchers have focused on creating synthetic analogs with improved stability and receptor selectivity. mdpi.comresearchgate.net A key strategy in this endeavor has been the substitution of naturally occurring L-amino acids with their D-isomers. researchgate.netbiopharmaspec.com This seemingly minor change can have profound effects on the peptide's properties.
Significance of D-Alanine at Position 2 for Enhanced Stability and Activity
One of the most successful modifications has been the replacement of the glycine (B1666218) at position 2 with D-Alanine. mdpi.comresearchgate.net This substitution protects the crucial Tyr-Gly bond from being cleaved by aminopeptidases, the enzymes primarily responsible for enkephalin degradation. mdpi.commdpi.com This increased resistance to enzymatic breakdown leads to a longer duration of action. biopharmaspec.comresearchgate.net Furthermore, the introduction of D-Alanine at this position has been shown to enhance the biological activity of enkephalin analogs, making them more potent than their natural counterparts. mdpi.comresearchgate.net This is thought to be due to the stabilization of a specific three-dimensional conformation (a β-bend) that is favorable for binding to opioid receptors. researchgate.net
Role of Valine at Position 5 in Opioid Receptor Selectivity and Conformational Landscape
The amino acid at the fifth position of the enkephalin sequence plays a critical role in determining the peptide's selectivity for different opioid receptor subtypes. mdpi.comwiley.com While the N-terminal tetrapeptide (Tyr-Gly-Gly-Phe) is considered the "message" that activates the receptor, the C-terminal amino acid acts as the "address" that directs the peptide to a specific receptor type. mdpi.com
The substitution of the original leucine (B10760876) or methionine with valine at position 5 influences the conformational landscape of the peptide. wiley.com The hydrophobic nature of the valine side chain contributes to stabilizing a particular folded structure of the peptide. acs.org This specific conformation is thought to be crucial for selective interaction with delta-opioid receptors. acs.org Studies have shown that modifications at this position can be exploited to develop compounds with biased signaling, favoring either G protein activation or β-arrestin 2 recruitment, which can have different downstream physiological effects. wiley.com
Historical Context of Enkephalin Analog Research
The journey into enkephalin analog research began shortly after the discovery of the natural enkephalins in the mid-1970s. nih.gov Realizing the therapeutic limitations of these endogenous peptides due to their rapid degradation, scientists immediately began to synthesize more stable analogs. biopharmaspec.com The substitution of Glycine at position 2 with a D-amino acid, particularly D-Alanine, was an early and pivotal breakthrough, leading to analogs with significantly prolonged analgesic effects. biopharmaspec.com
This initial success sparked decades of research focused on creating a vast array of synthetic enkephalin analogs with varying amino acid substitutions, cyclizations, and other chemical modifications. researchgate.netpnas.org The goal has been to develop potent and selective analgesics with fewer side effects than traditional opioid drugs like morphine. mdpi.comnih.gov This ongoing quest has not only led to the development of important research tools like DAMGO and DADLE but has also deepened our understanding of opioid receptor function and the molecular basis of pain. mdpi.com
Properties
CAS No. |
78859-44-6 |
|---|---|
Molecular Formula |
C28H37N5O7 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C28H37N5O7/c1-16(2)24(28(39)40)33-27(38)22(14-18-7-5-4-6-8-18)32-23(35)15-30-25(36)17(3)31-26(37)21(29)13-19-9-11-20(34)12-10-19/h4-12,16-17,21-22,24,34H,13-15,29H2,1-3H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40)/t17-,21+,22+,24+/m1/s1 |
InChI Key |
XHDRKORKDYVTIB-HGAHBTBJSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of Enkephalin, Ala 2 Val 5
Influence of Amino Acid Substitutions on Receptor Binding and Potency
The potency and receptor selectivity of enkephalin analogs are profoundly affected by the nature of the amino acids at each position. The N-terminal tyrosine (Tyr¹) and the phenylalanine (Phe⁴) are considered the primary pharmacophoric elements, or the "message," essential for receptor interaction. rsc.org In contrast, substitutions at positions 2 and 5, the "address" region, are critical for modulating metabolic stability and receptor selectivity. wiley.com
A pivotal strategy to enhance the therapeutic potential of enkephalins is the substitution of the glycine (B1666218) residue at position 2 with a D-amino acid, such as D-alanine (D-Ala). royalsocietypublishing.orgmdpi.comias.ac.in This single modification confers two significant advantages: increased metabolic stability and altered receptor affinity.
Native enkephalins are rapidly broken down in the brain and plasma by aminopeptidases, which cleave the Tyr¹-Gly² peptide bond. royalsocietypublishing.orgpnas.org The introduction of a D-Ala residue at position 2 sterically hinders the action of these enzymes, dramatically increasing the peptide's resistance to degradation. royalsocietypublishing.orgnih.gov This enhanced metabolic profile results in a more sustained biological effect. For instance, while Met-enkephalin is rapidly hydrolyzed, analogs like [D-Ala²]-enkephalinamide show significantly greater stability. nih.gov
Beyond stability, the D-Ala² substitution has a profound impact on the peptide's conformation and receptor interaction. It is believed to stabilize a peptide conformation that is favorable for binding to opioid receptors. royalsocietypublishing.orgcapes.gov.br However, this modification often reduces selectivity for the delta-opioid receptor (DOR) by increasing activity at the mu-opioid receptor (MOR). mdpi.com The D-configuration of the alanine (B10760859) at this position can disrupt the formation of a beta-turn structure, a feature that is often critical for high-affinity MOR binding, thereby paradoxically shifting selectivity towards the DOR in some analogs.
| Analog | Key Modification | Primary Effect | Reference |
|---|---|---|---|
| Native Enkephalins (e.g., Met-Enkephalin) | Glycine at position 2 | Highly susceptible to aminopeptidase (B13392206) degradation, leading to short half-life. | royalsocietypublishing.org |
| [D-Ala²]-Enkephalin Analogs | D-Alanine at position 2 | Increased resistance to enzymatic hydrolysis, leading to prolonged activity. | royalsocietypublishing.orgnih.gov |
| [D-Ala²]-Enkephalin Analogs | D-Alanine at position 2 | Stabilizes a favorable binding conformation; often increases MOR activity. | royalsocietypublishing.orgmdpi.com |
The C-terminal amino acid at position 5 plays a crucial role in determining the opioid receptor selectivity profile of enkephalin analogs. wiley.com This position is viewed as the "address" component that directs the peptide "message" to a specific receptor subtype. wiley.com To explore this, numerous analogs have been synthesized with various natural and non-natural lipophilic residues at this position, including valine (Val), isoleucine (Ile), and norleucine (Nle). wiley.comcnr.it
The substitution of valine at position 5, particularly in combination with D-Ala at position 2, creates analogs with distinct properties. Studies on deltorphins, which are highly selective DOR agonists, have shown that valine residues at positions 5 and 6 adapt to a hydrophobic pocket within the DOR. mdpi.com In some enkephalin analogs, increasing the hydrophobicity at position 5 with residues like isoleucine has been shown to increase activity at the δ-receptor. nih.gov
The selectivity of analogs for mu (μ) and delta (δ) receptors is highly dependent on the C-terminal amino acid. nih.gov For example, combining a D-amino acid at position 2 with different residues at position 5 can fine-tune the μ/δ selectivity profile. While the [D-Ala², Met⁵] combination often shows a preference for μ-receptors, the specific impact of valine must be determined empirically for each analog.
| Analog Class | Position 5 Residue | Effect on Receptor Selectivity | Reference |
|---|---|---|---|
| [D-Ala²]Deltorphin II Analogs | Valine (replaced with Isoleucine) | Increased hydrophobicity at positions 5/6 enhances δ-receptor activity. | nih.gov |
| General Enkephalin Analogs | Variable (e.g., Leu, Met, Val) | The residue at position 5 is a key determinant of μ vs. δ receptor selectivity. | wiley.com |
| Deltorphins | Valine | Valine residues at positions 5 and 6 fit into a hydrophobic pocket of the δ-receptor. | mdpi.com |
Conformational Constraints and Cyclic Analogues
A major challenge in enkephalin research is the molecule's inherent flexibility, which allows it to adopt numerous conformations in solution. rsc.orgcnr.it This mobility makes it difficult to pinpoint the precise three-dimensional structure responsible for receptor binding and activation—the "bioactive conformation." To overcome this, researchers have focused on designing conformationally constrained analogs, primarily through cyclization.
The primary goal of introducing conformational constraints is to rigidify the peptide backbone into a shape that mimics the bioactive conformation. acs.orgacs.org This strategy is based on the principle that a pre-organized, rigid ligand will have a higher affinity for its receptor because less conformational entropy is lost upon binding. nih.gov Furthermore, forcing a peptide into a specific shape can dramatically increase its selectivity, as the rigid structure may fit one receptor subtype far better than others. acs.orgnih.gov
Design principles for creating these rigid structures include:
Cyclization: Creating a covalent bond between amino acid side chains or between the N- and C-termini to form a ring structure. rsc.org This is the most common and effective method for restricting conformational freedom. acs.org
Incorporation of sterically hindered amino acids: Using residues like α-aminoisobutyric acid (Aib) can limit the possible backbone torsion angles. umich.edu
Introduction of backbone isosteres: Replacing a standard peptide bond with a more rigid unit, such as a trans-carbon-carbon double bond, can also constrain the peptide's shape. capes.gov.br
These design strategies have been instrumental in developing highly potent and selective opioid ligands. rsc.org
When creating cyclic enkephalin analogs, both the size of the resulting ring and the chemical nature of the bridge used for cyclization are critical factors that dictate the final SAR profile. nih.govfrontiersin.org
Different bridge types have been successfully employed, including:
Disulfide bridges (-S-S-): Formed between two cysteine (Cys) or penicillamine (B1679230) (Pen) residues. This is a common strategy, famously used in the highly δ-selective analog DPDPE (H-Tyr-c[D-Pen-Gly-Phe-D-Pen]-OH). nih.govumich.edu
Monosulfide (Lanthionine) bridges: These thioether bridges offer greater stability compared to disulfide bonds. capes.gov.br
Dicarba bridges (-CH₂-CH₂-): Replacing the disulfide bond with a stable carbon-carbon bridge can retain high potency while potentially altering the conformational properties and biological profile. nih.gov
Urea (B33335) and Guanidine (B92328) bridges: These bridges introduce different electronic and hydrogen-bonding characteristics, and substitutions on the bridge itself can be used to fine-tune receptor affinity and selectivity. nih.govebi.ac.uk
The ring size, defined by the number of atoms in the cyclic backbone, is a key determinant of receptor selectivity. For some classes of opioid peptides, a 14-membered ring is optimal for high MOR affinity and selectivity, whereas larger rings (e.g., 17- or 18-membered) may favor DOR or KOR affinity. mdpi.comnih.govresearchgate.net This demonstrates that subtle changes in the macrocyclic structure can significantly redirect the peptide's interaction with different opioid receptor subtypes.
| Cyclization Feature | Example/Description | Impact on SAR | Reference |
|---|---|---|---|
| Ring Size | 14-membered vs. 17-membered rings in endomorphin-2 analogs. | Smaller ring size (14 atoms) dramatically increased MOR selectivity. | nih.gov |
| Disulfide Bridge | Cyclization between Cys or Pen residues (e.g., in DPDPE). | Creates conformationally constrained, highly δ-selective analogs. | nih.gov |
| Dicarba Bridge | Replacement of -S-S- with a -CH₂-CH₂- bridge. | Can retain high μ and δ agonist potency with altered conformational properties. | nih.gov |
| Guanidine/Urea Bridge | Side-chain to side-chain cyclization via a guanidine or urea moiety. | Can produce potent agonists; bridge substitutions modulate μ/δ affinity. | nih.govebi.ac.uk |
N-Terminal and C-Terminal Modifications in Structure-Activity Optimization
Modifications at the N- and C-termini of the enkephalin sequence are crucial for optimizing stability, potency, and receptor selectivity. These changes can protect the peptide from enzymatic degradation and introduce new interactions with the target receptor.
The N-terminal tyrosine residue is indispensable for activity, with its free amino group and phenolic hydroxyl group being essential pharmacophoric elements. ias.ac.inumich.edu Most modifications that block the N-terminal amine, such as acetylation, result in a significant loss of activity. annualreviews.org However, N-methylation of Tyr¹ can sometimes enhance analgesic activity, suggesting a complex relationship between this modification and receptor interaction. ias.ac.in
At the other end of the peptide, C-terminal modifications are a widely used strategy to enhance stability and tune selectivity. Key modifications include:
Amidation: Converting the C-terminal carboxylic acid to a primary amide (-CONH₂) is a common and effective modification. ias.ac.in This change blocks degradation by carboxypeptidases and often shifts the selectivity profile by increasing affinity for the μ-receptor. umich.edunih.gov
Esterification or Reduction: Converting the C-terminus to an ester or an alcohol [e.g., Met(O)-ol] can also confer resistance to carboxypeptidases and lead to highly potent analogs. ias.ac.in
Extension/Conjugation: Attaching larger chemical moieties to the C-terminus, such as lipophilic groups or parts of other pharmacophores, can create multifunctional ligands with novel properties. nih.govnih.govsci-hub.se Glycosylation at the C-terminus has also been shown to improve metabolic stability and the ability of the peptide to cross the blood-brain barrier. acs.org
These terminal modifications highlight the plasticity of the enkephalin scaffold and the diverse ways it can be optimized for improved pharmacological outcomes.
| Modification Type | Description | Primary Effect on SAR | Reference |
|---|---|---|---|
| N-Terminal Acetylation | Addition of an acetyl group to the Tyr¹ amine. | Leads to inactive or very weakly active compounds. | annualreviews.org |
| N-Terminal Methylation | Methylation of the Tyr¹ amine. | Can enhance analgesic activity in certain analogs. | ias.ac.in |
| C-Terminal Amidation | Replacement of -COOH with -CONH₂. | Increases metabolic stability and often enhances μ-receptor affinity. | umich.edunih.gov |
| C-Terminal Glycosylation | Attachment of a sugar moiety. | Can improve metabolic stability and blood-brain barrier penetration. | acs.org |
Opioid Receptor Pharmacology and Binding Kinetics of Enkephalin, Ala 2 Val 5
Radioligand Receptor Binding Assays for Affinity and Selectivity
Radioligand binding assays are a cornerstone in determining the affinity and selectivity of a ligand for its receptor. These assays quantify the ability of an unlabeled compound, in this case, Enkephalin, ala(2)-val(5)-, to compete with a radiolabeled ligand for binding to a specific opioid receptor subtype. The affinity is typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value signifies a higher binding affinity.
These assays are commonly conducted using membranes from cell lines, such as Chinese Hamster Ovary (CHO) cells, which have been genetically modified to express a high density of a single type of human opioid receptor (μ, δ, or κ). For instance, [³H][D-Ala²,NMePhe⁴,Gly-ol⁵]enkephalin ([³H]DAMGO) is a standard radioligand for the mu-opioid receptor (MOR), and [³H][D-Pen²,D-Pen⁵]enkephalin ([³H]DPDPE) is used for the delta-opioid receptor (DOR).
| Compound | Receptor Subtype | Ki (nM) |
|---|---|---|
| [D-Ala², D-Leu⁵]-enkephalin (DADLE) | δ-opioid receptor (DOR) | 2.06 |
| μ-opioid receptor (MOR) | 13.8 | |
| κ-opioid receptor (KOR) | 16,000 |
Selectivity Profiles for Opioid Receptor Subtypes
The pharmacological profile of an opioid peptide is largely defined by its selectivity for the different opioid receptor subtypes. The amino acid substitutions at positions 2 and 5 of the enkephalin sequence are critical in determining this selectivity.
Delta Opioid Receptor (DOR) Agonism and Specificity
The presence of a D-amino acid, such as D-alanine, at position 2 is a well-established strategy for enhancing selectivity towards the delta-opioid receptor (DOR). This is attributed to the conformational constraints imposed by the D-amino acid, which favor a structure that is more readily accommodated by the DOR binding pocket compared to the MOR. Consequently, Enkephalin, ala(2)-val(5)- is predicted to act as a potent DOR agonist. The related peptide, DADLE, is considered a prototypical delta-agonist. The selectivity for DOR over MOR can be substantial, with a 1,200-fold greater selectivity reported for a similar analog.
Kappa Opioid Receptor (KOR) Assessment
The affinity of enkephalin analogs with a D-Ala² substitution for the kappa-opioid receptor (KOR) is generally negligible. For example, DADLE exhibits a Ki of 16,000 nM for the KOR, indicating a very weak interaction. This suggests that Enkephalin, ala(2)-val(5)- is unlikely to exert any significant physiological effects through the KOR.
Functional Bioassays for Agonist Potency (e.g., Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Assays)
Functional bioassays are indispensable for evaluating the agonist potency of opioid peptides in a physiological context. The guinea pig ileum (GPI) and mouse vas deferens (MVD) preparations are classical tools for this purpose. The smooth muscle of the GPI is predominantly endowed with mu-opioid receptors, whereas the MVD is rich in delta-opioid receptors. Therefore, the relative potency of a compound in these two assays serves as a reliable indicator of its MOR versus DOR selectivity.
In these assays, opioid agonists inhibit the contractions of the tissues that are induced by electrical stimulation. The concentration of the agonist that produces a 50% reduction in the contractile response (IC50) is a measure of its potency, with a lower IC50 value indicating greater potency. For a DOR-selective agonist like Enkephalin, ala(2)-val(5)-, a significantly lower IC50 is expected in the MVD assay compared to the GPI assay. Research on a closely related analog, Enkephalin, Ala(2)-ValNH2(5)-, demonstrated pronounced DOR selectivity, with an IC50 of 2.1 ± 0.3 nM in the MVD assay and 2,520 ± 150 nM in the GPI assay, yielding a selectivity ratio (MVD/GPI) of 1,200.
| Assay System | Dominant Receptor | IC50 (nM) | Selectivity Ratio (MVD/GPI) |
|---|---|---|---|
| Mouse Vas Deferens (MVD) | δ-opioid receptor | 2.1 ± 0.3 | 1,200 |
| Guinea Pig Ileum (GPI) | μ-opioid receptor | 2,520 ± 150 |
Receptor Activation and Signal Transduction Pathways
Upon binding to an opioid receptor, which is a member of the G-protein coupled receptor (GPCR) superfamily, an agonist such as Enkephalin, ala(2)-val(5)- initiates a series of intracellular signaling events. Opioid receptors primarily couple to the Gi/o family of G-proteins. The activation of these receptors leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). A 78% reduction in cAMP levels has been observed with a related analog at a concentration of 100 nM.
The activation of Gi/o proteins also modulates the activity of various ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium channels (GIRKs), which leads to hyperpolarization of the neuronal membrane, and the inhibition of N-type voltage-gated calcium channels, which reduces neurotransmitter release. These cellular actions are the basis for the analgesic and other physiological effects of opioids.
Furthermore, some evidence suggests that certain enkephalin analogs exhibit minimal recruitment of β-arrestin-2. This is a noteworthy characteristic, as the β-arrestin signaling pathway has been implicated in the development of tolerance to opioids and other undesirable side effects.
G-Protein Coupling and Downstream Signaling (e.g., cAMP modulation, ERK1/2 phosphorylation)
Opioid receptors, the primary targets for enkephalins, are a class of G-protein coupled receptors (GPCRs). The binding of an agonist, such as an enkephalin, typically initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins. This activation subsequently triggers a cascade of downstream signaling events.
Commonly studied signaling pathways for opioid receptors include the modulation of cyclic adenosine (B11128) monophosphate (cAMP) and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). In many cases, activation of mu- and delta-opioid receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The ERK1/2 signaling pathway can also be modulated by opioid receptor activation, often in a complex, cell-type-dependent manner.
However, specific studies detailing the efficiency of G-protein coupling, or the precise effects on cAMP modulation and ERK1/2 phosphorylation for Enkephalin, ala(2)-val(5)-, are not described in the available scientific literature. Therefore, no quantitative data on these particular signaling events for this compound can be provided.
Biased Agonism at Opioid Receptors
Biased agonism, also known as functional selectivity, is a phenomenon where a ligand preferentially activates one of several possible downstream signaling pathways of a receptor. In the context of opioid receptors, a biased agonist might, for example, activate G-protein signaling with high efficacy while having little to no effect on the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization.
The development of biased agonists for opioid receptors is a significant area of research, with the goal of separating the therapeutic analgesic effects from adverse side effects. While the concept of biased agonism is well-established for various opioid ligands, there is no specific research available that characterizes Enkephalin, ala(2)-val(5)- as a biased agonist at any of the opioid receptor subtypes. Consequently, data on its potential bias towards G-protein signaling over β-arrestin recruitment or other pathways is not available.
Ligand-Induced Receptor Desensitization Studies
Prolonged or repeated exposure to an agonist can lead to a decrease in receptor responsiveness, a process known as desensitization. For opioid receptors, this can involve several mechanisms, including receptor phosphorylation by G-protein-coupled receptor kinases (GRKs) and the subsequent binding of β-arrestins, which can uncouple the receptor from its G-protein and target it for internalization.
Studies on ligand-induced receptor desensitization are crucial for understanding the development of tolerance to opioid agonists. However, specific investigations into the capacity of Enkephalin, ala(2)-val(5)- to induce desensitization of opioid receptors have not been reported in the available literature. Therefore, there is no data on the rate or extent of receptor desensitization, phosphorylation, or internalization following treatment with this particular enkephalin analog.
Enzymatic Stability and Biotransformation Pathways of Enkephalin, Ala 2 Val 5
Major Enkephalin-Degrading Enzymes
Endogenous opioid peptides like enkephalins are swiftly inactivated by several key enzymes. mdpi.com The primary enzymes responsible for this degradation are Aminopeptidase (B13392206) N (APN) and Neutral Endopeptidase (NEP). frontiersin.orgnih.gov
Aminopeptidase N (APN, EC 3.4.11.2) is a zinc metallopeptidase that plays a crucial role in the inactivation of enkephalins. nih.gov This exopeptidase cleaves the N-terminal Tyr-Gly bond in [Met]-enkephalin and [Leu]-enkephalin. rsc.org It is presumed to act similarly on analogs like Enkephalin, ala(2)-val(5)-, by hydrolyzing the Tyr-D-Ala bond. The inhibition of APN has been shown to protect enkephalins from degradation, thereby prolonging their analgesic effects. nih.gov Bestatin is a well-known inhibitor of APN. nih.gov Studies have demonstrated that while the inhibition of APN alone does not completely prevent enkephalin catabolism, its combined inhibition with other peptidases significantly reduces peptide degradation. nih.gov
Neutral Endopeptidase (NEP, neprilysin, EC 3.4.24.11) is another key zinc metallopeptidase involved in the metabolic inactivation of enkephalins. frontiersin.orgnih.gov NEP cleaves enkephalins at the Gly-Phe bond. nih.gov This enzyme is widely distributed throughout the body, including in the central nervous system, lungs, and kidneys. nih.gov Inhibition of NEP has been a significant strategy to enhance the analgesic effects of endogenous and exogenous enkephalins. nih.gov Thiorphan and phosphoramidon are potent inhibitors of NEP that have been shown to protect enkephalins from hydrolysis. nih.gov The simultaneous inhibition of both NEP and APN results in a substantial reduction in enkephalin degradation, leading to potent analgesic responses. nih.gov
Besides APN and NEP, other peptidases contribute to the metabolism of enkephalins.
Dipeptidyl Peptidase III (DPP III): This zinc exopeptidase is known to hydrolyze enkephalins, although its precise physiological role in pain modulation is still under investigation. mdpi.comresearchgate.net DPP III cleaves the Gly-Gly bond in enkephalins. mdpi.com Certain endogenous peptides, such as spinorphin and tynorphin, have been identified as inhibitors of DPP III. mdpi.com
Angiotensin-Converting Enzyme (ACE): ACE is another enzyme capable of degrading enkephalins. mdpi.comnih.gov While primarily known for its role in the renin-angiotensin system, ACE can also hydrolyze enkephalins, contributing to the termination of their signal. nih.gov ACE inhibition has been shown to enhance the effects of certain enkephalin analogs. nih.govbiorxiv.org
The following table summarizes the key enzymes involved in enkephalin degradation, their cleavage sites, and notable inhibitors.
| Enzyme | Abbreviation | EC Number | Cleavage Site | Example Inhibitors |
| Aminopeptidase N | APN | 3.4.11.2 | Tyr¹-Gly² | Bestatin |
| Neutral Endopeptidase | NEP | 3.4.24.11 | Gly³-Phe⁴ | Thiorphan, Phosphoramidon |
| Dipeptidyl Peptidase III | DPP III | 3.4.14.4 | Gly²-Gly³ | Spinorphin, Tynorphin |
| Angiotensin-Converting Enzyme | ACE | 3.4.15.1 | Gly³-Phe⁴ | Captopril |
In Vitro Stability Profiling in Biological Matrices (e.g., plasma, tissue homogenates)
The in vitro stability of enkephalins is commonly assessed in biological matrices such as plasma and tissue homogenates to predict their in vivo fate. For example, studies on methionine-enkephalin in human plasma have determined its half-life to be approximately 12.8 minutes. nih.gov Similarly, the stability of enkephalins and their glycosylated derivatives has been evaluated in human plasma and Caco-2 cell homogenates. researchgate.net
Regrettably, specific experimental data on the in vitro stability profile of Enkephalin, ala(2)-val(5)- in plasma, tissue homogenates, or other relevant biological matrices could not be located in the scientific literature. Therefore, no data tables or detailed research findings regarding its degradation kinetics in these matrices can be presented.
Preclinical Biological Activities and Mechanistic Studies of Enkephalin, Ala 2 Val 5
Investigations in Animal Models of Pain
Antinociceptive Efficacy in Acute Pain Models
The synthetic enkephalin analog, Enkephalin, ala(2)-val(5)-, also known as [D-Ala2, D-Leu5]-enkephalin (DADLE), has demonstrated notable antinociceptive effects in various preclinical models of acute pain. mdpi.com Structure-activity relationship studies have revealed that the substitution of glycine (B1666218) at position 2 with D-alanine enhances the stability and activity of enkephalin analogs. mdpi.com DADLE is recognized for its higher selectivity and agonist activity at the delta-opioid receptor (DOR), which is implicated in pain modulation with a potentially better side-effect profile compared to mu-opioid receptor (MOR) agonists. mdpi.com
In studies utilizing the tail-flick test in mice, a common acute pain model, the antinociceptive potency of various opioid peptidomimetics has been compared. nih.gov While some synthetic analogs show greater efficacy in neuropathic pain models, the foundational structure of enkephalin analogs provides a basis for their analgesic properties. nih.gov
Further research has explored the antinociceptive actions of related compounds. For instance, [D-Ala2,LeuS,Cys6]enkephalin (DALCE), a compound structurally similar to DADLE, produces initial, reversible antinociceptive effects. umich.edu The dose-response for these compounds indicates their potency in acute pain scenarios. umich.edu
The table below summarizes the antinociceptive efficacy of related enkephalin analogs in an acute pain model.
| Compound | A50 Value (nmol) (95% C.L.) |
| [D-Ala2,LeuS,Ser6]enkephalin (DALES) | 0.26 (0.17-0.38) |
| [D-Ala2,LeuS,Cys6]enkephalin (DALCE) | 0.32 (0.18-0.56) |
Data from the tail-flick test in mice, measuring peak antinociceptive effects at +10 minutes post-administration. umich.edu
Modulation of Chronic and Neuropathic Pain Responses
Enkephalin, ala(2)-val(5)- and related DOR agonists have shown significant potential in modulating chronic and neuropathic pain, conditions often resistant to traditional opioid analgesics. nih.govresearchgate.net In animal models of neuropathic pain, such as those induced by chronic constriction injury (CCI), DOR agonists can produce robust anti-hyperalgesic effects. nih.govresearchgate.net
Studies in CCI-exposed mice have demonstrated that certain bifunctional peptidomimetics, incorporating an opioid agonist pharmacophore, are highly effective at low doses in neuropathic pain models. nih.gov This suggests a critical role for the opioid component in alleviating neuropathic pain. The development of animal models for trigeminal neuropathic pain, such as the one involving chronic constriction of the infraorbital nerve, provides a valuable tool for investigating the efficacy of compounds like Enkephalin, ala(2)-val(5)- in this debilitating condition. nih.gov
Furthermore, research indicates that in chronic pain states, the stimulation of DOR demonstrates high analgesic potential. researchgate.net Overproduction of enkephalins in sensory neurons has been shown to reduce hyperalgesia and improve disability in a rat model of polyarthritis, a model for chronic inflammatory pain. jneurosci.org This highlights the therapeutic potential of modulating the endogenous enkephalin system in chronic pain conditions.
Neurophysiological Effects in Isolated Nerve Preparations
Impact on Action Potentials in Peripheral Nerve Fibers
Studies on isolated nerve preparations have revealed that enkephalins can directly modulate neuronal excitability. In experiments on vertebrate A and C nerve fibers from sciatic and vagus nerves, leucine (B10760876) enkephalin and a related analog depressed the amplitude of the compound action potential. nih.gov This effect was reversible with the opioid antagonist naloxone, indicating the involvement of specific opioid receptors. nih.gov Interestingly, these effects were observed when the enkephalins were applied to the cut end of the nerve, suggesting they act from within the axoplasm. nih.gov This finding points to the existence of intracellular opioid receptors on the inner surface of the nerve cell membrane. nih.gov
Characterization of Intracellular Opioid Receptors
The observation that enkephalins modulate action potentials when applied intracellularly but not extracellularly in peripheral nerves provides strong evidence for the presence of intracellular opioid receptors. nih.gov These receptors are stereospecific, as their effects are blocked by naloxone. nih.gov The localization of these receptors on the inner surface of the axonal membrane suggests a novel mechanism for opioid-mediated modulation of nerve conduction. nih.gov A potential physiological role for these intracellular receptors in peripheral vertebrate nerve axons has been proposed, opening new avenues for understanding pain modulation. nih.gov
Mechanistic Elucidation of Biological Actions in Preclinical Systems
The biological actions of Enkephalin, ala(2)-val(5)- and other enkephalins are primarily mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). revvity.comfrontiersin.orgnih.gov DADLE is known to be a selective agonist for the delta-opioid receptor (DOR), but it also exhibits binding to the mu-opioid receptor (MOR). revvity.com The activation of these receptors initiates a cascade of intracellular signaling events.
One of the key mechanisms is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov This is a common pathway for opioid receptor signaling and contributes to their inhibitory effects on neuronal activity.
Enkephalins also modulate ion channel activity. For instance, in neurons of the dorsal motor nucleus of the vagus, DADLE induces hyperpolarization by increasing potassium (K+) conductance through the activation of postsynaptic mu-opioid receptors. nih.gov This inhibitory effect on neuronal output is a crucial aspect of its modulatory role. nih.gov Additionally, DADLE can decrease the duration of calcium (Ca2+)-dependent spikes and after-hyperpolarization, which further influences neuronal function by reducing Ca2+ entry. nih.gov
The table below outlines the primary mechanisms of action for enkephalins in preclinical systems.
| Mechanism | Effect | Receptor(s) Implicated |
| Receptor Binding | Agonist at opioid receptors | DOR, MOR revvity.com |
| Second Messenger Modulation | Inhibition of adenylyl cyclase, decreasing cAMP | MOR nih.gov |
| Ion Channel Modulation | Increased K+ conductance, leading to hyperpolarization | MOR nih.gov |
| Decreased Ca2+ entry | MOR nih.gov |
These mechanistic studies in preclinical systems provide a foundational understanding of how Enkephalin, ala(2)-val(5)- and related peptides exert their physiological effects, particularly in the context of pain modulation.
Exploration of Non-Antinociceptive Roles in Research Models
Beyond its well-documented role in pain modulation, "Enkephalin, ala(2)-val(5)-" and related enkephalins have been investigated for a variety of other physiological effects in preclinical research models. These studies have unveiled potential roles in the cardiovascular and immune systems, as well as complex excitatory phenomena within the central nervous system.
Cardiovascular System Modulation
The influence of enkephalins on the cardiovascular system has been a subject of investigation, with studies revealing a range of effects that are dependent on the specific peptide, animal model, and experimental conditions.
Research in anesthetized rabbits has shown that methionine enkephalin can induce hypotension, an effect attributed in part to its vasodilatory action in skeletal muscle. nih.gov This vasodilation and subsequent increase in muscle blood flow were antagonized by naloxone, indicating an opioid receptor-mediated mechanism. nih.gov However, blood flow to other critical organs like the brain, glandular tissues, and the heart remained largely unchanged. nih.gov
In the context of myocardial ischemia and reperfusion injury, the roles of various opioid receptor agonists have been explored. While some studies have pointed to the cardioprotective effects of certain delta-opioid receptor agonists, the outcomes can be species-dependent. wiley.com For instance, the nonselective delta-opioid receptor agonist DADLE ([D-Ala2, D-Leu5]-enkephalin) demonstrated protective effects in the isolated rat heart but not in swine. wiley.com The complexity of these responses is further highlighted by the varied effects observed with agonists selective for different opioid receptor subtypes (mu, delta, and kappa), with some showing cardioprotection and others potentially exacerbating injury. wiley.com Additionally, angiotensin-converting enzyme (ACE1), known for its role in blood pressure regulation, also hydrolyzes other vasoactive peptides, including enkephalins. uj.edu.pl
Table 1: Effects of Methionine Enkephalin on Regional Blood Flow in Anesthetized Rabbits
| Organ/Tissue | Effect on Blood Flow | Antagonism by Naloxone |
|---|---|---|
| Skeletal Muscle | Increased | Yes |
| Brain | Not Significantly Altered | - |
| Glandular Tissues | Not Significantly Altered | - |
| Cardiac Tissues | Not Significantly Altered | - |
Immunomodulatory Research
The immunomodulatory potential of enkephalins is an emerging area of research, with studies suggesting a complex interplay between the opioid and immune systems.
Met-enkephalin has been identified as an immunomodulator with the ability to counteract virus-induced overexpression of caspase-3, an enzyme that can promote human immunodeficiency virus (HIV) infection. tandfonline.com Furthermore, Met-enkephalin has demonstrated antitumor properties, enhancing the growth-inhibitory effects of chemotherapy agents like paclitaxel (B517696) in models of squamous cell carcinoma. tandfonline.com The therapeutic application of Met-enkephalin is, however, limited by its rapid degradation by enzymes such as aminopeptidase (B13392206) N (APN). tandfonline.com
Research into conditions like multiple sclerosis (MS), an autoimmune disease, has revealed decreased levels of serum endogenous enkephalins and endorphins. researchgate.net Studies have also shown a correlation between Opioid Growth Factor (OGF), which is [Met5]-enkephalin, and pro-inflammatory cytokines like IL-17A, suggesting a potential link between the OGF-OGFr axis and T-helper cells involved in the disease process. researchgate.net
Table 2: Investigated Immunomodulatory and Antitumor Effects of Met-Enkephalin
| Research Area | Observed Effect of Met-Enkephalin | Potential Mechanism/Interaction |
|---|---|---|
| Antiviral | Abolished virus-induced overexpression of caspase-3 | Modulation of apoptotic pathways |
| Antitumor | Enhanced inhibition of tumor growth (in combination with paclitaxel) | Interaction with cancer cell proliferation pathways |
| Autoimmunity (MS) | Levels are reduced in MS; correlates with inflammatory cytokines | Interaction with the OGF-OGFr axis and T-helper cells |
Central Nervous System Excitatory Phenomena
While enkephalins are often associated with inhibitory functions in the central nervous system (CNS), particularly in pain pathways, they can also induce excitatory phenomena. eur.nl The administration of enkephalins, either systemically or directly into the brain ventricles, has been shown to produce excitatory effects. eur.nl
The distribution of enkephalins and their receptors is widespread throughout the CNS, including in regions involved in autonomic and neuroendocrine regulation, as well as various behavioral functions. jneurosci.org Enkephalins can modulate the activity of various neurotransmitter systems, including GABAergic, noradrenergic, serotoninergic, and glutamatergic neurons, thereby influencing the balance between excitatory and inhibitory neurotransmission. mdpi.com
Studies using cultured rat cortical astrocytes have shown that delta-opioid receptor agonists can regulate the expression of delta-opioid receptors. nih.gov This suggests a complex feedback mechanism where enkephalins can influence their own signaling pathways. The diverse and sometimes opposing effects of enkephalins highlight their role as modulators within the intricate neural circuits of the CNS. eur.nlnih.gov
Advanced Research Methodologies and Analytical Approaches
Spectroscopic Techniques for Structural Characterization (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are fundamental in determining the primary and secondary structure of "Enkephalin, ala(2)-val(5)-".
Nuclear Magnetic Resonance (NMR) Spectroscopy has been instrumental in defining the solution-state conformation of enkephalin analogs. diva-portal.org Techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can identify close spatial proximity between protons, revealing key inter-residue contacts. For instance, studies on similar enkephalin analogs have shown aromatic stacking between the Tyr¹ and Phe⁴ residues. vulcanchem.com However, the inherent flexibility of linear peptides like enkephalins often results in a complex mixture of conformations in aqueous solutions, making a single definitive structure elusive. nih.gov Some research suggests that in aqueous buffers, enkephalin analogs may adopt a disordered structure, while a more defined, potentially alpha-helical, propensity is observed in lipid membrane environments. vulcanchem.com
Mass Spectrometry (MS) , particularly with Electrospray Ionization (ESI-MS), is routinely used to confirm the molecular weight of the peptide. For a related analog, Enkephalin, Ala(2)-ValNH2(5)-, ESI-MS confirms a molecular weight with a mass-to-charge ratio (m/z) of 555.3 for the protonated molecule [M+H]⁺. vulcanchem.com High-resolution mass spectrometry (HRMS) provides further confirmation of the elemental composition. nih.gov Ion-mobility mass spectrometry, combined with computational modeling, has been used to probe the early oligomer structures of [Leu-5]-Enkephalin mutants. acs.org
X-ray Crystallography for Peptide Conformation and Aggregation Analysis
X-ray crystallography provides high-resolution data on the three-dimensional structure of molecules in their crystalline state. For enkephalins, this technique has been pivotal in visualizing their folded conformations and how they pack in a crystal lattice. nih.govnih.gov Studies on [Leu⁵]enkephalin have revealed a tightly folded conformation with a Tyr-Gly-Gly-Phe beta-bend, stabilized by hydrogen bonds between the tyrosine and phenylalanine residues. nih.gov This folded structure is thought to be important for recognition at the opiate receptor. nih.govnih.gov
Furthermore, X-ray crystallography can shed light on the structural differences that influence the aggregation propensity and fibril formation kinetics of enkephalin mutants. acs.org For example, analysis of YVVFL and YVVFV, mutants of [Leu-5]-Enkephalin, showed that YVVFL can form well-defined fibrils while YVVFV is less effective, and crystallography can help identify the packing structures responsible for these differences. acs.org
Molecular Modeling and Computational Chemistry
Computational approaches are invaluable for exploring the conformational landscape and interaction mechanisms of flexible peptides like "Enkephalin, ala(2)-val(5)-".
Molecular Docking and Dynamics Simulations
Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method has been used to study the interaction of enkephalin analogs with opioid receptors. acs.orgnih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the peptide and receptor residues. acs.org For instance, docking of morphinans to the mu-opioid receptor has helped to identify the structural elements that determine their pharmacological profiles. acs.org
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of peptides over time. MD simulations of [Met⁵]- and [D-Ala²,Met⁵]-enkephalins have shown conformational transitions from an extended state to a folded beta-bend structure stabilized by intramolecular hydrogen bonds. nih.gov These simulations also suggest that the relative orientations of the Tyr¹, Gly³, Phe⁴, and Met⁵ residues are important for receptor specificity. nih.gov MD simulations have also been used to assess the stability of ligand-receptor complexes and to understand the behavior of enkephalins at the catalytic site of enzymes. mdpi.com
Conformational Space Exploration and Bioactive Conformation Modeling
Given the high flexibility of enkephalins, exploring their entire conformational space is a significant challenge. nih.gov Various computational strategies are employed to identify potential bioactive conformations from the vast number of possibilities. mdpi.com One approach involves generating a large number of conformations and then clustering them into families based on structure and energy. researchgate.net These theoretical models can then be refined by comparing them with experimental data from techniques like NMR. researchgate.net The goal is to identify the specific conformation(s) that are responsible for the peptide's biological activity when it binds to its receptor. nih.gov
In Vitro Permeability Studies (e.g., Caco-2 cell models)
The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict the oral permeability of compounds. frontiersin.orgnih.gov These cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. nih.gov
Studies using Caco-2 cells have investigated the transport of opioid peptides. For instance, the transport of deltorphin (B1670231) II and [D-Ala²,D-Leu⁵]enkephalin (DADLE) has been shown to be mediated by distinct transport systems in Caco-2 cells. physiology.org The permeability of peptides across the Caco-2 monolayer is often quantified by the apparent permeability coefficient (Papp). The Papp values for various bioactive peptides have been reported to range from 10⁻⁸ to 10⁻⁶ cm/s. researchgate.net A strong correlation has been observed between in vivo human absorption and in vitro Papp values for a wide range of compounds. nih.gov
| Peptide | Papp (cm/s) | Reference |
|---|---|---|
| VPP | 0.50 x 10⁻⁸ | researchgate.net |
| IPP | 1.00 x 10⁻⁸ | researchgate.net |
| AYFYPEL | 2.60 x 10⁻⁷ | researchgate.net |
| RYLGY | 2.20 x 10⁻⁷ | researchgate.net |
| VLPVP | 2.78 x 10⁻⁷ | researchgate.net |
| β-casomorphin-5 | 0.57 to 9.21 x 10⁻⁶ | researchgate.net |
| β-casomorphin-7 | 0.57 to 9.21 x 10⁻⁶ | researchgate.net |
| RVPSL | 6.97 x 10⁻⁶ | researchgate.net |
| SRYPSY | 9.21 x 10⁻⁶ | researchgate.net |
Surface Plasmon Resonance (SPR) for Ligand-Receptor Interaction Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study the kinetics of molecular interactions in real-time. nih.govresearchgate.net It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. researchgate.netemory.edu When the other molecule (the analyte) flows over the surface, their binding and dissociation can be monitored, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD). nih.govnih.gov
Drug Delivery Strategies in Research for Enkephalin Analogs
Prodrug Design and Evaluation for Enhanced Exposure at Target Sites
Prodrug strategies involve the chemical modification of a parent drug into an inactive or less active form that, after administration, is converted to the active drug through enzymatic or chemical bioconversion. This approach is particularly useful for improving the pharmacokinetic properties of peptides like enkephalins.
Endogenous enkephalins are hydrophilic and susceptible to rapid enzymatic breakdown, which limits their ability to cross the lipophilic BBB. openmedicinalchemistryjournal.comnih.gov Esterification of the C-terminus of enkephalin analogs with lipophilic alcohols, such as cholesterol, has been investigated as a method to increase their lipophilicity. openmedicinalchemistryjournal.com This modification is designed to enhance the molecule's ability to traverse the BBB via passive transport. openmedicinalchemistryjournal.com Once in the brain, it is anticipated that endogenous lipases and esterases would cleave the ester bond, releasing the active peptide. openmedicinalchemistryjournal.com
Research has also explored the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group to create lipophilic prodrugs of enkephalins. nih.gov These Fmoc-derived analogs undergo slow, spontaneous hydrolysis under physiological conditions, regenerating the native enkephalin. nih.gov For instance, Fmoc-Met-Enkephalin demonstrated an analgesic effect after intraperitoneal administration in mice, unlike the unmodified enkephalin. nih.gov This suggests that increasing lipophilicity through esterification can be a viable strategy to improve the systemic delivery and central nervous system activity of enkephalin analogs.
A study involving a palmitic ester prodrug of leucine-enkephalin demonstrated that this modification, when combined with nanoparticle encapsulation, could enable brain delivery after both oral and intravenous administration. acs.orgnih.gov The prodrug design helps to prevent plasma degradation of the peptide. acs.orgnih.gov
Nanoparticle-based delivery systems offer a promising avenue for protecting peptides from degradation and facilitating their transport across biological membranes. These systems can encapsulate the drug, shielding it from enzymatic attack in the gastrointestinal tract and bloodstream.
Research has shown that encapsulating leucine-enkephalin (Leu-Enk) in core-shell nanoparticles made of isobutylcyanoacrylate and thiolated chitosan (B1678972) can be a viable strategy for oral administration. researchgate.net These nanoparticles were found to have diameters in the nano-range (28-46 nm) and achieved encapsulation efficiencies of 25-46%. researchgate.net Another approach utilized polymer nanoparticles to encapsulate leucine-enkephalin hydrochloride (LENK) for intranasal delivery. nih.govvirpaxpharma.com This method resulted in the exclusive transport of LENK to the brain without peripheral exposure, leading to a strong anti-nociceptive response in animal models. nih.govvirpaxpharma.com
A combination of prodrug and nanoparticle strategies has also been explored. A palmitic ester prodrug of leucine-enkephalin was encapsulated within chitosan amphiphile nanoparticles. acs.orgnih.gov This formulation was shown to increase brain drug levels by 67% and enhance the antinociceptive activity of leucine-enkephalin when administered orally. acs.orgnih.gov The nanoparticles facilitate oral absorption, while the prodrug modification prevents degradation in the plasma, thereby enabling brain delivery. acs.orgnih.gov Similarly, when administered intravenously, this nanoparticle-prodrug combination increased peptide brain levels by 50%. nih.gov
The mechanism of nanoparticle transport across the BBB is thought to involve endocytosis by the endothelial cells of the blood capillaries. semanticscholar.org For example, nanoparticles made of poly-butyl cyanoacrylate (PBCA) with the peptide adsorbed onto the surface and coated with Polysorbate 80 have been used to deliver the enkephalin analog dalargin (B549230) across the BBB. semanticscholar.org
Table 1: Research Findings on Nanoparticle Encapsulation of Enkephalin Analogs
| Nanoparticle System | Enkephalin Analog | Route of Administration | Key Findings |
| Core-shell isobutylcyanoacrylate/thiolated chitosan | Leucine-Enkephalin | Oral | Nanoparticle diameters of 28-46 nm; Encapsulation efficiency of 25-46%. researchgate.net |
| Polymer nanoparticles | Leucine-Enkephalin Hydrochloride | Intranasal | Exclusive brain delivery with no peripheral exposure; Strong anti-nociceptive response. nih.govvirpaxpharma.com |
| Chitosan amphiphile nanoparticles with palmitic ester prodrug | Leucine-Enkephalin | Oral & Intravenous | Increased brain drug levels by 67% (oral) and 50% (IV); Enhanced antinociceptive activity. acs.orgnih.gov |
| Poly-butyl cyanoacrylate (PBCA) with Polysorbate 80 coating | Dalargin | Not specified | Successful transport across the BBB. semanticscholar.org |
Glycosylation for Improved Stability and Receptor Targeting
Glycosylation, the attachment of sugar moieties to a molecule, is a strategy being investigated to enhance the stability and targeting of enkephalin analogs. This modification can protect the peptide from enzymatic degradation and facilitate its interaction with specific receptors.
Enzymatic glycosylation offers a highly specific method for attaching carbohydrates to peptides. Glycosyltransferases are enzymes that can add a single monosaccharide unit at a time with high regio- and stereo-specificity. rsc.org For example, lipopolysaccharyl α-1,4-galactosyltransferase (LgtC) from Neisseria meningitides has been used to attach a galactose residue to a lactosylated enkephalin derivative. rsc.orgresearchgate.net This process can be conducted in a one-pot reaction using UDP-galactose as the donor sugar. researchgate.net Another glycosyltransferase, β-(1,3)-N-Acetylglucosaminyltransferase (LgtA), also from Neisseria meningitides, has been used to conjugate an N-acetylglucosamine (GlcNAc) residue to the lactose (B1674315) moiety of enkephalin derivatives. rsc.org
The use of liposomes has been shown to improve the efficiency of enzymatic glycosylation for lipid-modified lactose enkephalin. nih.govuq.edu.au Liposome formulations increased the solubility of the substrate and resulted in a twofold increase in glycosylation compared to using dimethyl sulfoxide (B87167) (DMSO) as a solvent. nih.gov
Glycosylation can be used to target specific carbohydrate receptors on cell surfaces, thereby achieving cell-specific drug delivery. plos.org The asialoglycoprotein receptor (ASGPR), located on hepatic cells and in certain areas of the brain, is a target of interest as it recognizes terminal galactose or N-acetylgalactosamine residues. plos.org
Research has demonstrated that the enzymatic glycosylation of enkephalin enables its binding to the ASGPR. plos.org The addition of a trisaccharide moiety to enkephalin improved its binding affinity to the ASGPR twofold. plos.org Stability experiments showed that glycosylation significantly improved the stability of enkephalin in human plasma and Caco-2 cell homogenates, with at least 60% remaining stable after a 2-hour incubation. plos.org Furthermore, the permeability of mono- and trisaccharide conjugated enkephalins across Caco-2 cell monolayers was 14 and 28 times higher, respectively, than that of enkephalin alone. plos.org This suggests that glycosylation can enhance both stability and transport across biological membranes.
Table 2: Impact of Glycosylation on Enkephalin Properties
| Glycosylated Enkephalin | Key Modification | Effect on ASGPR Binding | Effect on Stability/Permeability |
| Trisaccharide-enkephalin | Addition of a trisaccharide | Twofold improvement in binding affinity. plos.org | Permeability 28 times higher than enkephalin. plos.org |
| Gal-Enk, Lac-Enk, Gal-Lac-Enk | Mono- and di-saccharide additions | Binding affinity increased with the number of sugar moieties. | Significantly more stable in human plasma and Caco-2 homogenates than enkephalin. plos.org |
Modifications for Blood-Brain Barrier (BBB) Penetration Research
The BBB represents a major obstacle for the delivery of neuropeptides to the central nervous system. openmedicinalchemistryjournal.comnih.gov Various chemical modifications are being explored to enhance the ability of enkephalin analogs to cross this barrier.
One strategy involves increasing the lipophilicity of the peptide. nih.gov As discussed in the prodrug section, converting enkephalins into more lipophilic derivatives, such as Fmoc-Met-Enkephalin, has been shown to facilitate an analgesic effect following peripheral administration, suggesting BBB penetration. nih.gov Another approach involves the synthesis of lipophilic analogs with an optimal octanol-water partition coefficient (Log P value of approximately 1.5 to 2.5) to enhance cerebrovascular permeability. semanticscholar.org
Paradoxically, the addition of a hydrophilic glucose moiety to enkephalin analogs has also been found to increase BBB penetration. acs.orgpnas.org This strategy is thought to utilize the body's own active transport systems, such as glucose transporters, to cross the BBB. pnas.org Glycosylated enkephalin analogs have been shown to produce analgesic effects when administered peripherally, providing evidence for their ability to cross the BBB. acs.org For instance, the attachment of a Ser(Glc) residue to a Leu-enkephalin amide improved its permeability across the BBB in mice. rsc.org
Another innovative approach is the use of a brain-targeting chemical delivery system (BTCDS). openmedicinalchemistryjournal.comnih.gov In this system, a lipophilic 1,4-dihydrotrigonellyl transport moiety is covalently attached to the N-terminus of the enkephalin analog via a "spacer" of one or more amino acids. openmedicinalchemistryjournal.comnih.gov This modification increases the lipophilicity of the peptide, allowing it to cross the BBB. Once in the brain, the dihydropyridine (B1217469) moiety is oxidized to a charged N-methylpyridinium (trigonellyl, T+) form, which "locks" the drug in the brain. nih.gov Subsequent enzymatic cleavage of the spacer releases the active peptide. openmedicinalchemistryjournal.com Studies with the enkephalin analog DADLE have shown that prodrugs with a dipeptidyl spacer (Xaa-Pro or Xaa-Ala) lead to a significantly faster release of the active drug in the brain compared to those with single amino acid spacers. openmedicinalchemistryjournal.comnih.gov
Finally, linking enkephalin to BBB transport vectors, such as cationized human serum albumin or polyethylene (B3416737) glycol, through a reversible linker has also been shown to be an effective strategy. nih.gov This approach allows the conjugate to cross the BBB, after which the active enkephalin is released in the central nervous system. nih.gov
Future Research Directions and Translational Perspectives Preclinical
Development of Multifunctional Opioid Ligands with Balanced Receptor Activation
A promising strategy in modern opioid research is the creation of multifunctional ligands that can interact with more than one type of opioid receptor (e.g., mu (μ), delta (δ), and kappa (κ) receptors) simultaneously. nih.gov The rationale behind this approach is that a balanced activation profile might produce synergistic analgesic effects while mitigating the adverse effects associated with selective activation of a single receptor type, such as the μ-opioid receptor (MOR). nih.govnih.gov
Research in this area often involves designing hybrid molecules that combine the pharmacophore of enkephalin with other chemical moieties. For instance, studies have shown that attaching a lipophilic group, such as the N-phenyl-N-(piperidin-4-yl)propionamide (Ppp) moiety from fentanyl, to the C-terminus of an enkephalin-like peptide can significantly enhance binding affinity at both μ and δ receptors. nih.gov This modification also increases the lipophilicity of the molecule, which is a critical factor for its ability to cross the blood-brain barrier. nih.gov
Future preclinical studies involving Enkephalin, ala(2)-val(5)- could explore the synthesis of analogues that incorporate such modifications. The goal would be to create a ligand with a tailored, balanced agonist profile at MOR and the delta-opioid receptor (DOR), or perhaps a mixed MOR/DOR agonist with KOR antagonist properties. nih.gov Such a profile is considered therapeutically promising, as DOR agonism may counteract some of the negative effects of MOR activation, like tolerance development, while KOR antagonism could alleviate chronic pain states. nih.govmdpi.com
Table 1: Example of Receptor Binding Affinities for a Multifunctional Enkephalin Analogue
| Compound | MOR Kᵢ (nM) | DOR Kᵢ (nM) | KOR Kᵢ (nM) |
|---|---|---|---|
| Ligand 16 | 0.4 | 0.4 | >1000 |
Data is illustrative and based on findings for advanced enkephalin analogues like Ligand 16 and LYS744. nih.govnih.gov Kᵢ represents the inhibitory constant, with lower values indicating higher binding affinity.
Further Elucidation of Biased Agonism and its Preclinical Implications
The concept of biased agonism, or functional selectivity, has revolutionized G protein-coupled receptor (GPCR) pharmacology. annualreviews.org It posits that a ligand can stabilize specific receptor conformations that preferentially activate certain downstream signaling pathways over others. annualreviews.org In the context of opioid receptors, the goal is to develop "G protein-biased" agonists that activate the G protein pathway responsible for analgesia, while avoiding the recruitment of the β-arrestin pathway, which is implicated in adverse effects like respiratory depression and tolerance. mdpi.comnih.gov
Endogenous enkephalins are generally considered balanced agonists, activating both G protein and β-arrestin pathways. nih.gov Preclinical research is actively exploring how modifications to the enkephalin structure can induce bias. While specific biased agonism data for Enkephalin, ala(2)-val(5)- is not extensively documented, it serves as a relevant scaffold for such investigations. Future studies would involve synthesizing derivatives of Enkephalin, ala(2)-val(5)- and characterizing their signaling profiles in vitro using cell-based assays that measure G protein activation and β-arrestin recruitment.
A key preclinical implication is the potential to create analgesics with a significantly improved therapeutic window. preprints.org For example, the compound TRV130 (oliceridine) was developed as a G protein-biased MOR agonist and has undergone clinical investigation. nih.gov The development of peptide-based biased agonists derived from enkephalins is an active area of research, with the aim of achieving potent pain relief with a reduced side-effect burden. nih.gov
Novel Synthetic Routes for Complex Enkephalin Analogues
The generation of advanced enkephalin analogues, including multifunctional and biased ligands, relies on innovative synthetic chemistry. While traditional liquid-phase and solid-phase peptide synthesis (SPPS) are well-established methods, there is a continuous drive to develop more efficient and versatile synthetic routes. nih.govresearchgate.net
For complex analogues of Enkephalin, ala(2)-val(5)-, future research will likely employ advanced synthetic techniques. These may include:
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," has been used to create cyclic enkephalin analogues with improved metabolic stability. researchgate.net This method allows for the efficient formation of a stable triazole ring to constrain the peptide's conformation.
Peptide Stapling: This technique involves introducing synthetic braces ("staples") to lock the peptide into a specific secondary structure, often an α-helix. This can enhance receptor binding, metabolic stability, and cell permeability. rsc.org
Biaryl Cyclization: The synthesis of cyclic analogues where the aromatic side chains of two amino acid residues (e.g., Tyr at position 1 and Phe at position 4) are directly linked to form a biaryl bridge. kaust.edu.sa This creates highly constrained structures, which are valuable for studying structure-activity relationships.
These novel synthetic strategies are crucial for building libraries of complex analogues based on the Enkephalin, ala(2)-val(5)- sequence for preclinical screening. kaust.edu.sasci-hub.se
Advanced Computational Approaches for Predictive Peptide Design
In silico methods are indispensable tools in modern drug discovery, enabling the rational design of new molecules and reducing the need for extensive, speculative synthesis. nih.gov For Enkephalin, ala(2)-val(5)- and its derivatives, advanced computational approaches can predict how structural modifications will affect receptor binding, selectivity, and functional activity.
Key computational techniques applicable to enkephalin research include:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net Using crystal structures of the opioid receptors, researchers can dock virtual libraries of Enkephalin, ala(2)-val(5)- analogues to predict their binding affinities and identify key interactions.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing insights into the conformational changes that lead to receptor activation and biased signaling. rsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. researchgate.net A QSAR model built on a dataset of enkephalin analogues could be used to predict the activity of newly designed molecules based on the Enkephalin, ala(2)-val(5)- scaffold. nih.gov
These computational approaches facilitate a "design-synthesize-test" cycle that is more efficient and targeted. By screening virtual compounds first, researchers can prioritize the synthesis of analogues with the highest predicted potential, accelerating the discovery of novel preclinical candidates. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing Enkephalin, ala(2)-val(5)-?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or alanine scanning mutagenesis (as used in for leucine-enkephalin derivatives). Characterization includes mass spectrometry (MS) for molecular weight validation, HPLC for purity assessment, and circular dichroism (CD) to confirm secondary structure. For receptor binding assays, competitive radioligand displacement studies (e.g., using μ- and δ-opioid receptor-expressing cell lines) are standard, with Ki values calculated via Cheng-Prusoff equation .
Q. How are receptor affinity and selectivity assays designed for Enkephalin derivatives?
- Answer : Use transfected HEK293 or CHO cells expressing μ- or δ-opioid receptors. Incubate Enkephalin, ala(2)-val(5)- with radiolabeled ligands (e.g., [³H]-DAMGO for μ-receptors). Measure displacement efficiency via scintillation counting and calculate Ki values (e.g., Ki = 3.4 nM for μ-receptors in ). Include positive controls (e.g., naloxone) and replicate experiments (n ≥ 3) to ensure statistical validity .
Q. What in vivo models are suitable for studying the analgesic effects of Enkephalin, ala(2)-val(5)-?
- Answer : Rodent models (e.g., C57BL/6N mice) with thermal (hot-plate test) or mechanical (von Frey filaments) pain stimuli. For wound healing (as in ), create full-thickness skin defects and administer the peptide locally. Monitor outcomes via digital wound area analysis and histological evaluation of scar tissue (e.g., scar depression index, EGF levels) .
Q. How can researchers ensure reproducibility in Enkephalin-related studies?
- Answer : Adopt standardized protocols for peptide handling (e.g., storage at -80°C in lyophilized form, reconstitution in PBS with 0.1% BSA). Report detailed methods, including animal strain, dosing regimens, and statistical tests (e.g., ANOVA with post-hoc Tukey). Share raw data or code for analysis in supplementary materials (per ) .
Advanced Research Questions
Q. How do structural modifications (e.g., ala(2)-val(5)) alter Enkephalin’s pharmacokinetics and stability?
- Answer : Perform enzymatic degradation assays (e.g., incubation with serum proteases) to compare half-life with native enkephalins. Use LC-MS/MS to identify metabolites. Computational modeling (molecular dynamics simulations) can predict backbone flexibility and protease susceptibility. For in vivo stability, track plasma concentrations via microdialysis in rodent models .
Q. What strategies resolve contradictions between in vitro receptor affinity and in vivo efficacy data?
- Answer : Investigate blood-brain barrier (BBB) penetration using in situ perfusion models or PAMPA-BBB assays. If low BBB permeability is observed (common with peptides), consider conjugation with BBB shuttle peptides (e.g., penetratin). Alternatively, test peripheral mechanisms (e.g., anti-inflammatory effects in wound healing, as in ) .
Q. How can advanced imaging techniques elucidate Enkephalin, ala(2)-val(5)-’s mechanism in neural circuits?
- Answer : Combine fMRI or PET scans with δ-opioid receptor-specific tracers (e.g., [¹¹C]-methylnaltrindole) in awake, behaving rodents. Use optogenetics to stimulate enkephalinergic neurons and measure peptide release via microelectrode arrays. Correlate findings with behavioral assays (e.g., conditioned place preference) .
Q. What analytical frameworks address conflicting data on Enkephalin’s dual μ/δ receptor agonism?
- Answer : Apply biased agonism assays (e.g., BRET or β-arrestin recruitment) to determine if ala(2)-val(5) favors G-protein signaling over β-arrestin pathways. Compare results across cell types (neuronal vs. non-neuronal) and species (human vs. murine receptors). Use Schild analysis to quantify receptor subtype contributions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
